molecular formula C15H16N4OS B2738064 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide CAS No. 1797224-60-2

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide

Cat. No. B2738064
CAS RN: 1797224-60-2
M. Wt: 300.38
InChI Key: DLOXUPAXZQDNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide, also known as PPT, is a chemical compound that has gained significant attention in the field of scientific research. PPT is a selective agonist of the estrogen receptor beta (ERβ) and has been found to have a wide range of potential applications in various fields of research.

Scientific Research Applications

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Background: Abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. The FGFR family consists of four distinct isoforms (FGFR1–4), which are expressed in different tissue types and play essential roles in organ development, cell proliferation, migration, and angiogenesis .

Compound Activity: Clinical Implications:

Antidiabetic Properties

Background: Pyrrolo[2,3-b]pyridine derivatives have been explored for their potential antidiabetic effects.

Compound Activity:

Other Applications

Background: Additional research areas where pyrrolo[2,3-b]pyridine derivatives may find utility:

Compound Activity:

properties

IUPAC Name

2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-11-18-13(10-21-11)15(20)17-7-3-8-19-9-5-12-4-2-6-16-14(12)19/h2,4-6,9-10H,3,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOXUPAXZQDNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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